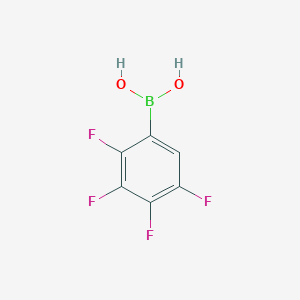
(2,3,4,5-tetrafluorophenyl)boronic Acid
描述
(2,3,4,5-Tetrafluorophenyl)boronic acid is a fluorinated boronic acid derivative. Boronic acids are known for their broad applications in organic synthesis, catalysis, and material engineering.
作用机制
Target of Action
The primary target of (2,3,4,5-tetrafluorophenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It is known that the introduction of fluorine into the aromatic ring enhances the lewis acidity of boronic acids . This could potentially influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura cross-coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . These factors can affect the compound’s hydrolytic stability and the rate of decomposition . The less stable compounds are those with two fluorine atoms at the ortho positions .
准备方法
The synthesis of (2,3,4,5-tetrafluorophenyl)boronic acid typically involves the reaction of 2,3,4,5-tetrafluorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -78°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
(2,3,4,5-Tetrafluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and oxidizing agents like hydrogen peroxide. Major products formed from these reactions include biaryl compounds, phenols, and substituted aromatic compounds .
科学研究应用
(2,3,4,5-Tetrafluorophenyl)boronic acid has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in designing enzyme inhibitors and receptor modulators.
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Catalysis: The compound serves as a catalyst or catalyst precursor in various chemical reactions.
相似化合物的比较
(2,3,4,5-Tetrafluorophenyl)boronic acid can be compared with other fluorinated boronic acids, such as:
(2,3,4,5,6-Pentafluorophenyl)boronic acid: This compound has an additional fluorine atom, further increasing its Lewis acidity and reactivity.
(3,4,5-Trifluorophenyl)boronic acid: With fewer fluorine atoms, this compound has slightly lower acidity and different reactivity patterns.
The uniqueness of this compound lies in its balance of fluorine substitution, providing a combination of high reactivity and stability, making it suitable for a wide range of applications .
属性
IUPAC Name |
(2,3,4,5-tetrafluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF4O2/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGSBMNUHWAXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382550 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179923-32-1 | |
| Record name | (2,3,4,5-Tetrafluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3,4,5-tetrafluorophenylboronic acid considered a superior catalyst for Friedel-Crafts alkylations compared to other boronic acids?
A1: Research suggests that 2,3,4,5-tetrafluorophenylboronic acid exhibits enhanced catalytic activity in Friedel-Crafts alkylations compared to other boronic acids, even surpassing the commonly used 2,3,4,5-tetrafluorophenylboronic acid. [2] This superior performance is attributed to factors beyond just Lewis acidity (pKa). While the exact mechanism is still under investigation, studies propose that the ionic nature of the catalyst plays a crucial role. [2] Specifically, when 2,3,4,5-tetrafluorophenylboronic acid is used as a salt, for instance, ferroceniumboronic acid hexafluoroantimonate, ion exchange within the initial boronate anion is thought to generate a more reactive carbocation paired with a non-nucleophilic counterion like hexafluoroantimonate. [2] This reactive species facilitates the Friedel-Crafts alkylation with both activated and neutral arenes, even in the presence of typically challenging deactivated benzylic alcohols bearing electron-withdrawing substituents. [2]
Q2: What are the advantages of using 2,3,4,5-tetrafluorophenylboronic acid as a catalyst in Friedel-Crafts alkylations compared to traditional metal-based catalysts?
A2: 2,3,4,5-Tetrafluorophenylboronic acid offers several advantages as a catalyst for Friedel-Crafts alkylations compared to traditional metal-based approaches: [1, 2]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


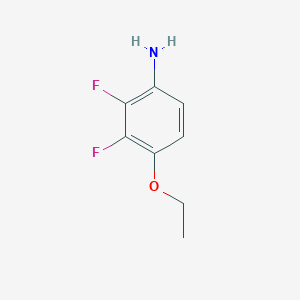
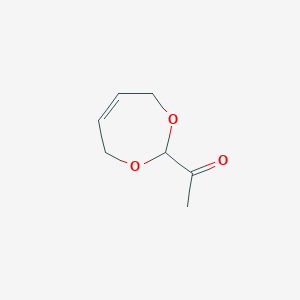
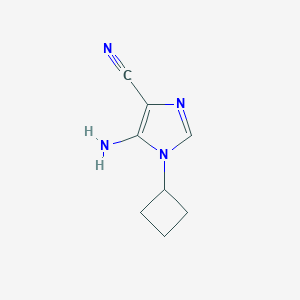

![Imidazo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B71581.png)
![1,4,6-trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B71583.png)
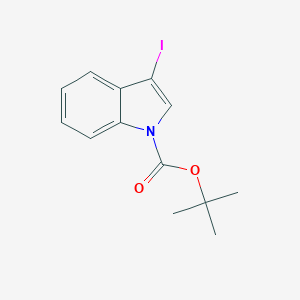
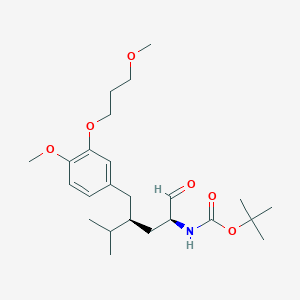
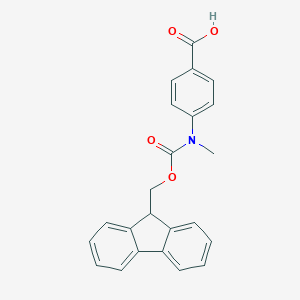
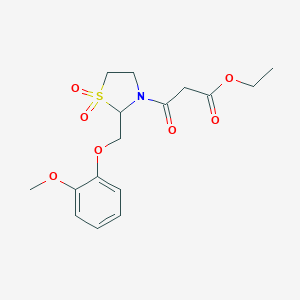
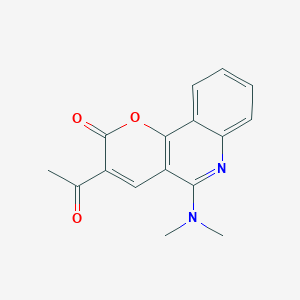

![trisodium;(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-5-sulfonato-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate](/img/structure/B71599.png)
![2-Azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B71600.png)
